2-Dichloromethyl-oxazole

CAS No.: 885274-38-4

Cat. No.: VC3262469

Molecular Formula: C4H3Cl2NO

Molecular Weight: 151.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-38-4 |

|---|---|

| Molecular Formula | C4H3Cl2NO |

| Molecular Weight | 151.98 g/mol |

| IUPAC Name | 2-(dichloromethyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H |

| Standard InChI Key | KZABMPDUXAWBCN-UHFFFAOYSA-N |

| SMILES | C1=COC(=N1)C(Cl)Cl |

| Canonical SMILES | C1=COC(=N1)C(Cl)Cl |

Introduction

Chemical Structure and Properties

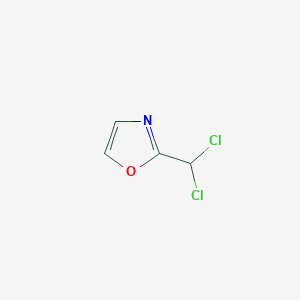

2-Dichloromethyl-oxazole is characterized by its five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a dichloromethyl group (-CHCl2) attached at the 2-position. This structural arrangement contributes to its distinctive reactivity profile and synthetic utility.

Structural Features

The compound's structure combines the aromatic oxazole ring with a dichloromethyl functional group. The oxazole ring itself consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered ring with two double bonds. The dichloromethyl group (-CHCl2) attached at the 2-position introduces electronegativity and reactivity due to the presence of the chlorine atoms, making this position particularly susceptible to nucleophilic substitution reactions.

Chemical Reactivity

The reactivity of 2-Dichloromethyl-oxazole is largely influenced by both the oxazole ring and the dichloromethyl group, making it a versatile building block in organic synthesis.

Reactivity of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) in 2-Dichloromethyl-oxazole serves as a reactive site for various transformations:

-

Nucleophilic substitution reactions: The chlorine atoms can be displaced by nucleophiles, allowing for functionalization at this position.

-

Reduction reactions: The dichloromethyl group can potentially be reduced to produce methyl-substituted oxazoles.

-

Elimination reactions: Under certain conditions, elimination of HCl could occur, leading to chlorovinyl derivatives.

These reactions make 2-Dichloromethyl-oxazole a valuable intermediate for introducing various functional groups at the 2-position of the oxazole ring.

Reactivity of the Oxazole Ring

-

Electrophilic aromatic substitution: The oxazole ring can undergo substitution reactions, although typically requiring activating conditions due to its moderate aromaticity.

-

Coordination chemistry: The nitrogen atom in the oxazole ring can act as a coordination site for metals.

-

Cycloaddition reactions: The oxazole ring can participate in various cycloaddition reactions due to its π-electron system.

Research on related compounds suggests that 2-Dichloromethyl-oxazole could participate in similar reactions, making it useful in the construction of more complex molecular architectures .

Applications in Organic Synthesis

2-Dichloromethyl-oxazole serves as a valuable building block in organic synthesis due to its functional versatility.

As a Synthetic Intermediate

Research Perspectives and Future Directions

Current research involving oxazole derivatives suggests several promising directions for 2-Dichloromethyl-oxazole.

Future Synthetic Applications

Future research could focus on exploring novel synthetic methodologies involving 2-Dichloromethyl-oxazole:

-

Development of selective functionalization methods for the dichloromethyl group

-

Investigation of catalytic processes involving 2-Dichloromethyl-oxazole

-

Exploration of continuous-flow processes for the synthesis and derivatization of 2-Dichloromethyl-oxazole

-

Integration into multi-component reactions for the efficient assembly of complex molecules

Research on continuous-flow synthesis of related compounds suggests that similar approaches could be applied to 2-Dichloromethyl-oxazole, potentially improving efficiency and scalability of its preparation and derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume